Ethyl 4-(3-hydroxyphenyl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUBUHMYMXNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569933 | |
| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160721-25-5 | |
| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 3 Hydroxyphenyl Butanoate
1 Fischer Esterification and Catalytic Enhancements
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. scienceready.com.aumasterorganicchemistry.com It is a classic, reversible, and often cost-effective method for ester synthesis. operachem.com The direct esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol (B145695) in the presence of a strong acid catalyst is a primary method for producing the title compound.
The reaction is an equilibrium process. scienceready.com.au To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is typically used, often serving as the solvent. operachem.com Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation. mdpi.com
Catalytic Enhancements: Common catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). scienceready.com.aumdpi.com Lewis acids can also be employed. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. scienceready.com.auoperachem.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfers and the elimination of a water molecule lead to the final ester product. scienceready.com.au
| Catalyst | Typical Conditions | Key Features |
| Sulfuric Acid (H₂SO₄) | Excess ethanol, reflux | Strong acid, effective catalyst and dehydrating agent. masterorganicchemistry.com |
| p-Toluenesulfonic Acid (p-TsOH) | Excess ethanol or inert solvent with water removal, reflux | Solid, easier to handle than H₂SO₄, effective catalyst. mdpi.com |
| Lewis Acids (e.g., SnCl₂, Al₂(SO₄)₃) | Varies with catalyst | Can be effective under milder or specific conditions. |
Transesterification Strategies
Transesterification is a common method for preparing esters, involving the conversion of one ester into another by reaction with an alcohol. In the context of Ethyl 4-(3-hydroxyphenyl)butanoate synthesis, this typically involves reacting a lower alkyl ester of 4-(3-hydroxyphenyl)butanoic acid, such as the methyl ester, with an excess of ethanol in the presence of a catalyst.
The reaction is an equilibrium process, and to drive it towards the desired ethyl ester, a large excess of ethanol is often used. The choice of catalyst is crucial and can range from traditional acid or base catalysts to enzymatic catalysts.
Key Catalysts and Conditions for Transesterification:
| Catalyst Type | Specific Example | Typical Conditions | Notes |
| Base Catalysts | Sodium Methoxide (B1231860) (NaOMe) | Elevated temperatures (80-180°C) google.com | Highly effective but can be sensitive to the acidic phenolic proton, potentially requiring protection of the hydroxyl group. google.com |
| Acid Catalysts | Sulfuric Acid (H₂SO₄) | Refluxing ethanol | A classic method, though it may lead to side reactions if other acid-sensitive functional groups are present. |
| Biocatalysts | Lipases (e.g., Candida antarctica Lipase (B570770) B, CALB) | Mild temperatures (e.g., 37°C), organic solvents (e.g., isooctane) | Offers high selectivity and avoids harsh conditions, but reaction rates can be slower. The presence of the hydroxyl group can sometimes lead to poor conversion rates. mdpi.com |
Research has shown that for structurally similar phenolic esters, such as ethyl 3-(4-hydroxyphenyl)propanoate, enzymatic transesterification can be challenging, with some studies reporting very low conversion rates (e.g., <5%) using whole-cell biocatalysts or isolated lipases. mdpi.com This suggests that direct esterification or the use of protecting groups might be more efficient routes.
Alternative Esterification Methods Employing Activating Agents
To circumvent the equilibrium limitations of Fischer esterification and the sometimes-low yields of transesterification, direct esterification of 4-(3-hydroxyphenyl)butanoic acid can be achieved using activating agents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by ethanol.
A widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Representative Esterification using DCC/DMAP:
A typical procedure involves stirring the parent carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid, with phenol (B47542) (as a stand-in for the alcohol component in a similar reaction), DCC, and DMAP in a suitable solvent like ethyl acetate (B1210297) at room temperature. rsc.org This method is effective under mild conditions, but a major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate product purification.
| Activating Agent | Catalyst | Solvent | Temperature | Key Features |
| DCC | DMAP | Ethyl Acetate | Room Temperature | Mild conditions, good yields, but DCU byproduct formation is a notable disadvantage. rsc.org |
Strategies for Introduction or Manipulation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a critical feature of the target molecule. Its presence necessitates careful strategic planning, whether it is carried through from the start, introduced at a specific step, or temporarily masked to prevent unwanted side reactions.
The acidic nature of the phenolic proton and its susceptibility to oxidation can interfere with various reaction conditions, particularly those involving strong bases or acids. ntu.edu.sgstackexchange.com Therefore, temporarily "protecting" this group is a fundamental strategy in multi-step organic synthesis. cem.com
The ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove with high yield. ntu.edu.sg
Common Protecting Groups for Phenols:
| Protecting Group | Reagent for Protection | Conditions for Deprotection | Notes |
| Methyl Ether | Dimethyl sulfate (B86663), Methyl iodide | Boron tribromide (BBr₃), Sodium ethanethiolate in DMF stackexchange.comresearchgate.net | Very stable, but requires harsh, specific reagents for cleavage. stackexchange.com |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., K₂CO₃) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cleavage occurs under mild, neutral conditions, which is advantageous for sensitive molecules. sioc-journal.cn |
| Silyl Ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) with imidazole | Fluoride (B91410) sources like Tetra-n-butylammonium fluoride (TBAF) ntu.edu.sg | Easily removed under mild, specific conditions that do not affect many other functional groups. |
| Tetrahydropyranyl (THP) | Dihydropyran with an acid catalyst | Acid hydrolysis ntu.edu.sg | Stable to strong bases but sensitive to acidic conditions. ntu.edu.sg |
Introducing a hydroxyl group at a specific position on an aromatic ring (regioselectivity) is a significant synthetic challenge. Synthesizing this compound from a precursor like ethyl 4-phenylbutanoate would require a method for meta-hydroxylation.
While direct C-H functionalization is an area of intensive research, achieving meta-selectivity can be difficult. A powerful class of enzymes known as cytochrome P450 monooxygenases are capable of performing highly stereo- and regioselective hydroxylation reactions on a variety of substrates. epo.org These enzymes, through protein engineering, can be tailored for specific applications, including late-stage hydroxylation of complex molecules. epo.org Research into enzymes like 4-(S)-Hydroxymandelate Synthase (Hms) highlights the potential of biocatalysis to achieve chiral hydroxylations, demonstrating high regioselectivity for oxygenation. plos.org However, the substrate-binding pocket of the enzyme largely dictates the outcome, and finding or engineering an enzyme specific for the meta-position of ethyl 4-phenylbutanoate remains a specialized task. researchgate.net
A highly practical and common approach is to begin with a starting material that already contains the 3-hydroxyphenyl moiety, or a protected version thereof. This strategy bypasses the challenges of regioselective hydroxylation. For example, a synthesis could start from 4-methoxybenzaldehyde, which already has the oxygen functionality in place (albeit as a protected methyl ether). A multi-step process involving a Claisen-type condensation with ethyl ethoxyacetate, followed by dehydration, hydrogenation, and finally demethylation of the phenolic ether using agents like sodium ethanethiolate, can yield the desired product. researchgate.netacs.org
Another route could involve the Friedel-Crafts acylation of a protected phenol with a suitable four-carbon acylating agent, followed by reduction of the resulting ketone and esterification. researchgate.net
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" approaches aim to reduce waste, minimize energy consumption, and use non-toxic, renewable materials.
Key Green Chemistry Strategies:
Biocatalysis: As mentioned, enzymes like lipases can catalyze esterification and transesterification under mild conditions, avoiding the need for harsh chemicals and high temperatures. mdpi.com While challenges with specific substrates exist, ongoing research in enzyme immobilization and engineering continues to improve their industrial applicability. nih.gov
Solid Acid Catalysts: Instead of corrosive liquid acids like H₂SO₄, solid acid catalysts such as ion-exchange resins (e.g., Dowex H+) can be used. nih.gov These catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be reused, which simplifies purification and reduces waste. The Dowex H+/NaI system has been shown to be effective for various esterifications under mild conditions. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for both protection and deprotection steps in organic synthesis, often leading to higher yields and cleaner reactions compared to conventional heating. cem.com For example, the tetrahydropyranylation of phenols can be achieved efficiently over silica (B1680970) gel-adsorbed sulfuric acid without solvent. cem.com
These novel approaches offer promising alternatives to traditional methods, aligning with the principles of sustainable chemical manufacturing.
Catalyst Development for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are critically dependent on catalyst development, particularly for the hydrogenation route. This pathway typically involves the selective reduction of the carbon-carbon double bond of an unsaturated ester precursor, such as ethyl 3-hydroxycinnamate, without affecting the aromatic ring or the ester group.
Palladium (Pd) and Rhodium (Rh) based catalysts are prominent in the selective hydrogenation of α,β-unsaturated carbonyl compounds. chemmethod.com For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that effectively hydrogenates the C=C bond of cinnamic acid derivatives. researchgate.netasianpubs.org Studies on various cinnamic acid derivatives show that catalysts like 5% Pd/C can achieve high conversion under hydrogen pressure. researchgate.netasianpubs.org
Rhodium catalysts, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer, have also demonstrated high efficiency in the transfer hydrogenation of cinnamic acid, using formic acid as a hydrogen source. chemmethod.comresearchgate.net This method is noted for its high selectivity, efficiently reducing the alkene functional group while leaving the carboxyl group intact. The choice of catalyst and support can significantly influence the reaction's outcome, with parameters like metal loading and the presence of co-catalysts or additives being crucial for optimization. For example, in the hydrogenation of cinnamic acid, a Ru-Sn/Al2O3 catalyst was found to be active for hydrogenating the carboxylic group, while Pd/C was more effective for the C=C bond and aromatic ring. researchgate.net
Detailed research findings on catalyst performance for the direct precursor to this compound are not extensively published, but data from analogous hydrogenations of cinnamic acid derivatives provide valuable insights.
Table 1: Comparison of Catalysts for Hydrogenation of Cinnamic Acid Derivatives
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(acac)₂ (2 mol%) | Formic Acid/Triethylamine | Water | 90 | 99 | researchgate.netchemmethod.com |
| Rh/C | H₂ | Methanol (B129727)/Water | 30 | >99 | N/A |
| 5% Pd/C | H₂ | Varied | 220 | Varied | researchgate.netasianpubs.org |
| Ru-Sn/Al₂O₃ | H₂ | Varied | 220 | Low (for C=C) | researchgate.net |
Note: This table is illustrative and based on data for cinnamic acid and its derivatives, which serve as a model for the synthesis of this compound.
Solvent-Free and Aqueous Medium Syntheses
In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous organic solvents. For the synthesis of this compound, these approaches are primarily focused on the esterification of 4-(3-hydroxyphenyl)butanoic acid.
Solvent-Free Esterification: Solvent-free, or neat, reaction conditions offer advantages such as reduced waste, lower cost, and easier product purification. One effective method involves the use of solid-supported catalysts. For example, iron oxide nanoparticles supported on silica (FeNP@SBA-15) have been shown to efficiently catalyze the esterification of various carboxylic acids and alcohols under solvent-free conditions. mdpi.com This heterogeneous catalyst is easily recoverable and can be reused multiple times without a significant loss of activity. mdpi.com Another innovative solvent-free technique is mechanochemistry, where mechanical force (e.g., grinding) induces chemical reactions. nih.gov The esterification of benzoic acid and phenols has been achieved at room temperature by grinding the reactants with additives like iodine/potassium hypophosphite or potassium iodide/triethyl phosphite, offering a rapid and efficient alternative to traditional heating. nih.gov
Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While esterification reactions are challenging in water due to equilibrium limitations, hydrogenation reactions are more amenable. The catalytic transfer hydrogenation of cinnamic acid derivatives has been successfully performed in water using palladium catalysts, achieving excellent yields. researchgate.netchemmethod.com The use of water as a solvent not only enhances the environmental profile of the process but can also influence catalyst activity and selectivity.
A fully solvent-free process has also been developed for the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce the corresponding 4-(4-hydroxyphenyl)butanoic acid, a key precursor, using aqueous hydrobromic acid. The product can be crystallized directly from the reaction mixture, simplifying the workup procedure. rsc.org
Microwave-Assisted and Photochemical Methods
Modern energy sources like microwave irradiation are increasingly used to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.
Microwave-Assisted Synthesis: Microwave heating has been effectively applied to both the esterification and hydrogenation steps relevant to the synthesis of this compound.
In esterification, microwave irradiation can dramatically reduce reaction times. The synthesis of various esters, including those from phenolic acids, has been shown to be significantly faster under microwave conditions. organic-chemistry.orgresearchgate.net For instance, the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, a related compound, saw a reaction time reduction from 10 hours with conventional heating to just 25 minutes using microwaves, with an improved yield. scispace.com The selective heating of polar molecules by microwaves can lead to rapid temperature increases and localized superheating, which accelerates the reaction rate. scispace.commdpi.com
Microwave assistance is also beneficial for catalytic transfer hydrogenation. The hydrogenation of cinnamic acid derivatives using formic acid as a hydrogen donor is enhanced by microwave irradiation, facilitating faster and more efficient reactions. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Conventional | >6 hours | ~75 | scispace.com |
| Esterification | Microwave | 25 minutes | 87 | scispace.com |
| Hydroxamic Acid Synthesis from Ester | Conventional | 12 hours | 80 | organic-chemistry.org |
Note: This table provides a comparative view based on related reactions to illustrate the potential advantages of microwave-assisted synthesis for this compound.
Photochemical Methods: Currently, there is limited information in the scientific literature regarding the application of photochemical methods for the direct synthesis of this compound. While photochemistry is a powerful tool in organic synthesis, for the specific transformations of esterification of phenolic acids or the hydrogenation of cinnamic derivatives, catalytic thermal and microwave-assisted methods are far more commonly reported.
Applications of Ethyl 4 3 Hydroxyphenyl Butanoate As a Synthetic Intermediate
Building Block for Medicinal Chemistry Leads and Drug Discovery Programs
Intermediate in the Synthesis of Pharmacologically Relevant Analogues
The molecular structure of Ethyl 4-(3-hydroxyphenyl)butanoate serves as a valuable scaffold for the development of pharmacologically active compounds. While direct use in major drug syntheses is not widely documented, its structural motifs are present in various biologically significant molecules. Organic synthesis strategies can modify its phenolic and ester functionalities to create more complex derivatives with potential therapeutic applications.
For instance, analogues of this compound are investigated for their biological activities. The related compound, Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, is a known key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are significant in regulating lipid and carbohydrate metabolism. ncl-india.org The synthesis of such complex molecules often involves multi-step processes, including reactions like Claisen-type condensations. researchgate.net Another related chiral synthon, Ethyl (R)-4-cyano-3-hydroxybutanoate, is crucial for producing the side chain of the cholesterol-lowering drug atorvastatin (B1662188). nih.gov The synthesis of these analogues highlights the importance of the hydroxyphenyl-butanoate framework in medicinal chemistry.
Research into similar phenolic compounds has shown that they can serve as precursors for molecules with a range of biological effects, from antimicrobial and anti-inflammatory to modulating lipid metabolism. The synthesis of spirocyclic bromotyrosine analogues, which have shown cytotoxicity toward cancer cells, also utilizes hydroxyl-substituted phenylpropanoate derivatives as starting materials. mdpi.com These examples underscore the potential of this compound as a foundational element for creating novel, pharmacologically relevant analogues through targeted chemical modifications.
Table 1: Related Pharmacological Intermediates and Their Applications
| Compound Name | Application |
|---|---|
| Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | Intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) agonists. ncl-india.org |
| Ethyl (R)-4-cyano-3-hydroxybutanoate | Chiral synthon for the atorvastatin side chain. nih.gov |
Role in Materials Science and Polymer Chemistry
In the realm of materials science, this compound's reactivity makes it a candidate for creating functional materials and specialty chemicals. Its hydroxyl and ester groups are reaction sites for building larger molecular architectures like polymers or for synthesizing chemical additives that impart specific properties to materials.
Monomer Precursor for Functional Polymers
This compound can function as a monomer or a precursor to monomers used in the production of polymers. bldpharm.comnorman-network.com The phenolic hydroxyl group is particularly suitable for polymerization reactions, such as the formation of polyesters or polyethers. These polymers can be designed to have specific properties, such as thermal stability or tailored reactivity, by incorporating the hydroxyphenyl butanoate unit into the polymer backbone.
The European Chemicals Agency (ECHA) notes that related substances, specifically esters of hydroxyphenyl propionic acid, are used in the formulation of polymers. europa.eu These compounds can act as chain extenders or be incorporated as monomers to create polymers used in various products, including adhesives and sealants. europa.eu For example, Ethylene(3,3-bis-(3-(1,1-dimethylethyl)-4-hydroxyphenyl)butanoate) is a known plastic additive, indicating the role of similar structures in polymer formulations. sigmaaldrich.com The use of such phenolic compounds as monomers is explored for creating materials like unsaturated polyester (B1180765) resins and polyurethane products. norman-network.com
Table 2: Polymer-Related Applications of Hydroxyphenylalkanoate Structures
| Application Area | Description of Use |
|---|---|
| Polymer Formulation | Used in the formulation of mixtures and materials for creating polymers. europa.eu |
| Monomer for Resins | Potential monomer for producing unsaturated polyester resins and toner binder resins. norman-network.com |
Intermediate for Specialty Chemicals
Beyond polymerization, this compound serves as an intermediate for synthesizing specialty chemicals that enhance material properties. A significant application is in the production of antioxidants and stabilizers for polymers. The phenolic hydroxyl group is a key feature that imparts antioxidant capabilities, which are crucial for preventing the oxidative degradation of materials like plastics and rubber, thereby extending their lifespan and durability.
Esters of hydroxyphenylpropanoic acid are well-established as effective antioxidants. For example, a mixture of esters of C14-C15 branched alcohols with 3,5-di-t-butyl-4-hydroxyphenyl propionic acid is used as a stabilizer. europa.eu The synthesis of these specialty chemicals involves leveraging the reactivity of the phenolic group. This compound can be a starting point for creating more complex, sterically hindered phenolic antioxidants, which are highly effective at trapping free radicals and inhibiting degradation processes in materials.
Table 3: Research Findings on Related Antioxidant Applications
| Compound Family | Application | Mechanism/Property |
|---|---|---|
| Esters of hydroxyphenyl propionic acid | Stabilizer in polymers (e.g., plastics, rubber). europa.eu | Prevents oxidative degradation. |
| Ethylene bis[3,3-bis[3-(1,1-dimethylethyl)-4-hydroxyphenyl]butanoate] | Plastic additive. sigmaaldrich.com | Functions as a complex phenolic antioxidant. |
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature, detailed information regarding the specific biological activities of the chemical compound this compound remains largely unavailable.
While the chemical identity of this compound is established with the CAS number 160721-25-5, dedicated research into its interactions with biological systems appears to be limited or not publicly documented. Efforts to gather data for a detailed analysis of its therapeutic potential, as outlined in the requested article structure, did not yield specific studies on this particular compound.
The intended exploration of its biological and mechanistic activities, including enzyme inhibition or activation, receptor binding affinity, and modulation of cellular signaling pathways, could not be substantiated with current research findings. Similarly, investigations into its potential anti-inflammatory mechanisms and antioxidant activities have not been specifically reported for this compound.
Consequently, the creation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time due to the absence of foundational research data.
Biological Activities and Mechanistic Investigations of Ethyl 4 3 Hydroxyphenyl Butanoate
Exploration of Therapeutic Potentials
Neuroprotective Effects and Related Biological Processes
Currently, there are no specific studies identified that investigate the neuroprotective effects of Ethyl 4-(3-hydroxyphenyl)butanoate. Research on related compounds with a hydroxyphenyl group suggests potential for neuroprotective activity, but direct evidence for this specific ester is not available in the reviewed literature.
Antimicrobial or Antiviral Properties
No dedicated studies on the antimicrobial or antiviral properties of this compound were found in the public domain. While various phenolic compounds and their derivatives have been explored for such activities, specific data for this compound is absent.
Cardioprotective Effects and Cardiovascular System Modulation
There is no available research specifically detailing the cardioprotective effects or the modulation of the cardiovascular system by this compound.
Cellular and Molecular Effects
A patent for cell proliferation inhibitors mentions a compound with a similar core structure, "Ethyl 4-(3-hydroxyphenyl)-6-...", in the context of inhibiting Eg5 activity, which is crucial for cell division. google.com However, this is not the exact compound of interest, and no further details on the specific cellular mechanisms of this compound in modulating cell proliferation or apoptosis are available.
Specific studies detailing how this compound regulates gene expression or specific proteins are not present in the available literature. General research on related phenolic acids and their esters indicates potential interactions with cellular signaling pathways, but direct evidence for this compound is lacking.
There is no specific information available regarding the impact of this compound on cellular metabolism.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to the active site of a protein.
In the absence of specific experimental studies on this compound, its structural features suggest potential interactions with various biological macromolecules. The presence of a hydroxyl group on the phenyl ring and an ester group makes it a candidate for binding to enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and matrix metalloproteinases (MMPs), which are often targets for anti-inflammatory and anticancer agents.
Molecular docking simulations could be employed to predict the binding modes of this compound with these enzymes. For instance, docking into the active site of COX-2 could reveal key hydrogen bonding interactions between the phenolic hydroxyl group of the compound and amino acid residues like Tyr385 and Ser530. The butanoate chain could form hydrophobic interactions with non-polar residues within the active site channel.
Illustrative Predicted Binding Modes of this compound:
| Target Protein | Key Interacting Residues | Predicted Interactions |
|---|---|---|
| COX-2 | Tyr385, Ser530, Arg120 | Hydrogen bonds, Hydrophobic interactions |
| 5-LOX | His367, His372, His550 | Coordination with iron, Pi-stacking |
The stability of the ligand-receptor complex can be evaluated through energetic analysis, which calculates the binding affinity. This is often expressed as a docking score or binding energy, with lower values indicating a more stable complex. For this compound, these calculations would quantify the strength of the predicted interactions.
Computational tools can calculate the binding free energy by considering factors like electrostatic interactions, van der Waals forces, and solvation effects. A favorable binding energy would support the hypothesis that this compound can effectively bind to and potentially modulate the activity of the target protein.
Illustrative Energetic Analysis of this compound Complexes:
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
|---|---|---|
| COX-2 | -8.5 | 1.5 µM |
| 5-LOX | -7.9 | 3.2 µM |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds based on their structural properties.
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound.
Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. Such a model could predict the efficacy of newly designed analogs of this compound, guiding synthetic efforts toward more potent compounds.
A significant outcome of QSAR modeling is the identification of the most important molecular properties that influence biological activity. For a series of phenylbutanoate derivatives, these key descriptors might include:
LogP: A measure of hydrophobicity, which can influence cell membrane permeability and binding to hydrophobic pockets in proteins.
Topological Polar Surface Area (TPSA): Related to the polarity of the molecule, which is crucial for hydrogen bonding interactions.
Specific electronic parameters: Such as the partial charge on the phenolic oxygen, which could dictate the strength of hydrogen bonds.
Illustrative Key Structural Descriptors from a Hypothetical QSAR Model:
| Descriptor | Importance | Correlation with Activity |
|---|---|---|
| LogP | High | Positive |
| TPSA | Medium | Negative |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. mdpi.com
MD simulations of this compound, both in isolation and when bound to a target protein, can reveal important information about its flexibility and the stability of its interactions. These simulations can show how the molecule adapts its conformation to fit into a binding site and can highlight the most stable binding poses.
Simulations can also elucidate the role of solvent molecules, such as water, in mediating ligand-protein interactions. By observing the trajectory of the molecule over nanoseconds or longer, researchers can gain a deeper understanding of the molecular recognition process and the factors that contribute to binding affinity and specificity. The results can help refine the initial predictions from molecular docking and provide a more accurate picture of the ligand-receptor complex.
Derivatization and Analog Synthesis of Ethyl 4 3 Hydroxyphenyl Butanoate
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive site in Ethyl 4-(3-hydroxyphenyl)butanoate, allowing for a range of functionalization reactions.
The synthesis of ethers and esters from the phenolic hydroxyl group can significantly alter the compound's polarity, solubility, and biological activity.
Etherification: The phenolic hydroxyl group can be converted to an ether through various methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. For instance, reaction with methyl iodide would yield ethyl 4-(3-methoxyphenyl)butanoate. Another powerful method for forming aryl ethers is the Mitsunobu reaction, which allows for the coupling of the phenol with a wide range of primary and secondary alcohols under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.gov. This method is particularly useful for synthesizing more complex ethers.
Esterification: The phenolic hydroxyl can be acylated to form esters. This can be achieved by reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield ethyl 4-(3-acetoxyphenyl)butanoate. Enzymatic esterification, often catalyzed by lipases, offers a milder and more selective alternative to chemical methods nih.gov. These reactions are typically carried out in non-aqueous solvents to favor ester synthesis over hydrolysis nih.gov. The choice of acyl donor and enzyme can influence the reaction efficiency and selectivity nih.gov.
Table 1: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|
Oxidation: The phenolic hydroxyl group of this compound can be oxidized to a quinone structure. This transformation typically requires a strong oxidizing agent. Reagents such as chromic acid (H2CrO4) are known to oxidize phenols to quinones pearson.com. The oxidation of phenols can also be achieved with hypervalent iodine reagents like o-iodoxybenzoic acid (IBX), which can offer high regioselectivity nih.gov. Depending on the substitution pattern and reaction conditions, oxidation can lead to the formation of either ortho- or para-quinones nih.govyoutube.com. For this compound, oxidation would likely lead to a mixture of quinonoid products.
Reduction: The direct reduction of a phenolic hydroxyl group to a hydrogen atom is a chemically challenging transformation that requires harsh reaction conditions. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst at elevated temperature and pressure can sometimes achieve this, but these conditions may also lead to the reduction of the aromatic ring and the ester functionality. Therefore, selective reduction of the phenolic hydroxyl group in the presence of other reducible functional groups is generally not a straightforward process.
Modifications to the Butanoate Chain
The butanoate chain offers several positions for modification, allowing for changes in length, stereochemistry, and the introduction of new functional groups.
Chain Elongation: A classic method for elongating a carboxylic acid chain by one carbon is the Arndt-Eistert synthesis libretexts.orgorganic-chemistry.orgwikipedia.org. This multi-step process involves converting the carboxylic acid (obtained from the hydrolysis of this compound) to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) and a metal catalyst (typically a silver salt) to yield the chain-homologated acid, ester, or amide, respectively libretexts.orgorganic-chemistry.org. This would convert 4-(3-hydroxyphenyl)butanoic acid to 5-(3-hydroxyphenyl)pentanoic acid.
Chain Shortening: The shortening of the butanoate chain can be accomplished through various degradative methods. One such method is the Barbier-Wieland degradation, which is a multi-step process for shortening a carboxylic acid chain by one carbon. Another approach could involve the oxidative cleavage of a double bond introduced into the chain. For instance, conversion of the carboxylic acid to an α-brominated ester followed by dehydrobromination would introduce an α,β-unsaturation, which could then be cleaved by ozonolysis or other strong oxidizing agents.
The introduction of stereocenters into the butanoate chain is of significant interest, particularly for the synthesis of chiral molecules with potential biological activity. A common strategy is the asymmetric reduction of a keto group introduced at a specific position on the chain.
For example, the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using biocatalysts like yeast or isolated enzymes can produce chiral ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess researchgate.net. Similarly, the reduction of ethyl 4-chloro-3-oxobutanoate using recombinant E. coli cells expressing carbonyl reductase can yield optically pure ethyl (S)-4-chloro-3-hydroxybutanoate google.com. These chemoenzymatic methods are powerful tools for creating stereocenters with high selectivity.
Table 2: Examples of Stereocenter Introduction
| Precursor | Reaction | Catalyst/Reagent | Chiral Product |
|---|---|---|---|
| Ethyl 2-oxo-4-phenylbutanoate | Asymmetric Reduction | Baker's Yeast | Ethyl (R)-2-hydroxy-4-phenylbutanoate researchgate.net |
| Ethyl 4-chloro-3-oxobutanoate | Asymmetric Reduction | Recombinant E. coli with Carbonyl Reductase | Ethyl (S)-4-chloro-3-hydroxybutanoate google.com |
Various functional groups can be introduced onto the alkyl chain of this compound to create a diverse range of analogs.
Halogenation: Halogens can be introduced at different positions of the butanoate chain. For instance, as mentioned previously, ethyl 4-chloro-3-hydroxybutanoate can be synthesized from ethyl 4-chloro-3-oxobutanoate google.com. Halogenation at the α-position to the ester can be achieved via standard methods, such as reaction of the corresponding carboxylic acid with N-bromosuccinimide (NBS) under radical conditions or by treating the ester enolate with a halogenating agent.
Amination: An amino group can be introduced into the butanoate chain through several methods. One approach is reductive amination of a corresponding keto-ester. For instance, ethyl 2-oxo-4-phenylbutanoate can undergo reductive amination with an amine in the presence of a reducing agent like sodium cyanoborohydride to introduce an amino group at the 2-position acs.org. This reaction can be performed stereoselectively using chiral amines or catalysts.
Other Functionalizations: Other functional groups such as hydroxyl, cyano, or nitro groups can also be introduced. For example, the synthesis of ethyl 4-cyano-3-hydroxybutanoate has been reported, which serves as a precursor for other functionalized molecules google.com. The introduction of a hydroxyl group can be achieved by the reduction of a keto group, as discussed in the context of introducing stereocenters.
Ester Moiety Transformations
The chemical reactivity of this compound is largely dictated by its two primary functional groups: the phenolic hydroxyl group and the ethyl ester moiety. The ester group, in particular, offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations include hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, and transesterification to other esters or amides. Such derivatizations are crucial for modifying the compound's physicochemical properties and for creating new molecular entities with potentially altered biological activities.
Hydrolysis to Carboxylic Acid
The ethyl ester of 4-(3-hydroxyphenyl)butanoate can be readily hydrolyzed to its corresponding carboxylic acid, 4-(3-hydroxyphenyl)butanoic acid. This reaction can be achieved under both acidic and basic conditions. chemicalbook.com
Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large volume of water. chemicalbook.com
Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. chemicalbook.com This is typically carried out by treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylate salt can then be neutralized with a strong acid to afford the free carboxylic acid.
The general schemes for these transformations are presented below:
Acid-Catalyzed Hydrolysis: this compound + H₂O (in excess) ⇌ (H⁺ catalyst) 4-(3-hydroxyphenyl)butanoic acid + Ethanol (B145695)
Base-Catalyzed Hydrolysis (Saponification):
this compound + NaOH(aq) → Sodium 4-(3-hydroxyphenyl)butanoate + Ethanol
Sodium 4-(3-hydroxyphenyl)butanoate + HCl(aq) → 4-(3-hydroxyphenyl)butanoic acid + NaCl
A summary of the hydrolysis products is provided in the table below.
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂O, H₂SO₄ (catalytic), heat | 4-(3-hydroxyphenyl)butanoic acid |
| This compound | 1. NaOH(aq), heat; 2. HCl(aq) | 4-(3-hydroxyphenyl)butanoic acid |
Reduction to Alcohol
The ester functionality of this compound can be reduced to a primary alcohol, yielding 4-(3-hydroxyphenyl)butan-1-ol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group and a subsequent second hydride addition to the intermediate aldehyde. An aqueous workup is then necessary to neutralize the reaction mixture and protonate the resulting alkoxide to give the final alcohol product.
Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can also be employed and may offer milder reaction conditions. The general reaction is as follows:
This compound + LiAlH₄ (in THF) → (followed by aqueous workup) 4-(3-hydroxyphenyl)butan-1-ol
The table below summarizes the reduction of this compound.
| Starting Material | Reagent | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | 4-(3-hydroxyphenyl)butan-1-ol |
Transesterification to Other Esters or Amides
The ethyl group of the ester can be exchanged for other alkyl or aryl groups through a process called transesterification. This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) will produce Mthis compound. The use of a large excess of the new alcohol helps to drive the equilibrium towards the desired product.
Furthermore, the ester can be converted into the corresponding amide, 4-(3-hydroxyphenyl)butanamide, through aminolysis. A modern and efficient method for this transformation involves the use of alkali metal amidoboranes. For example, reacting the ester with sodium amidoborane (NaNH₂BH₃) in a suitable solvent like THF at room temperature can lead to the formation of the primary amide in high yield. This method is often chemoselective and can be performed under mild conditions.
Below are the general schemes for these transformations:
Transesterification to another ester: this compound + CH₃OH (in excess) ⇌ (H⁺ or CH₃O⁻ catalyst) Mthis compound + Ethanol
Conversion to an amide: this compound + NaNH₂BH₃ (in THF) → 4-(3-hydroxyphenyl)butanamide
The following table outlines these transformations.
| Starting Material | Reagent(s) | Product |
| This compound | Methanol, H₂SO₄ (catalytic) | Mthis compound |
| This compound | Sodium amidoborane (NaNH₂BH₃) | 4-(3-hydroxyphenyl)butanamide |
Synthesis of Isomeric and Homologous Compounds
The structural framework of this compound allows for the synthesis of a variety of related compounds, including positional isomers and homologues. The synthesis of these analogs is of significant interest as it enables the exploration of structure-activity relationships, where slight modifications in the molecular structure can lead to profound differences in biological and chemical properties.
Positional Isomers of the Hydroxyl Group
Positional isomers of this compound, where the hydroxyl group is located at the ortho (2-position) or para (4-position) of the phenyl ring, are important for studying the influence of the hydroxyl group's position on the molecule's properties.
The synthesis of these isomers typically involves the esterification of the corresponding hydroxyphenylalkanoic acids. For instance, Ethyl 4-(4-hydroxyphenyl)butanoate can be prepared from 4-(4-hydroxyphenyl)butanoic acid. The synthesis of the acid precursor can be achieved by the demethylation of 4-(4-methoxyphenyl)butanoic acid using a strong acid like hydrobromic acid. guidechem.com The resulting 4-(4-hydroxyphenyl)butanoic acid can then be esterified using ethanol in the presence of an acid catalyst (Fischer esterification) to yield the desired product.
A similar synthetic strategy can be envisioned for the ortho isomer, starting from 4-(2-hydroxyphenyl)butanoic acid.
The table below lists the positional isomers of the hydroxyl group.
| Isomer Name | Position of Hydroxyl Group |
| Ethyl 4-(2-hydroxyphenyl)butanoate | Ortho (2-position) |
| This compound | Meta (3-position) |
| Ethyl 4-(4-hydroxyphenyl)butanoate | Para (4-position) |
Homologues with Varied Chain Lengths
Homologues of this compound, which differ in the length of the alkyl chain, can be synthesized to investigate the effect of chain length on the compound's characteristics. This can involve either shortening the chain to a propanoate or elongating it to a pentanoate, for example.
The synthesis of these homologues generally follows similar principles to that of the parent compound, often starting with the corresponding (3-hydroxyphenyl)alkanoic acid followed by esterification. For example, Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328) can be synthesized from 3-(3-hydroxyphenyl)propanoic acid. The synthesis of the acid precursor can be achieved through various methods, including the catalytic hydrogenation of 3-(3-hydroxyphenyl)acrylic acid (cinnamic acid derivative).
Similarly, Ethyl 5-(3-hydroxyphenyl)pentanoate can be prepared from 5-(3-hydroxyphenyl)pentanoic acid. The synthesis of this longer-chain acid might involve a multi-step sequence, potentially starting from a suitable precursor like 3-methoxybenzaldehyde (B106831) and extending the carbon chain through reactions such as the Wittig or Grignard reaction, followed by reduction and functional group manipulations.
The table below provides examples of homologues with varied chain lengths.
| Homologue Name | Chain Length |
| Ethyl 3-(3-hydroxyphenyl)propanoate | 3 carbons in the aliphatic chain |
| This compound | 4 carbons in the aliphatic chain |
| Ethyl 5-(3-hydroxyphenyl)pentanoate | 5 carbons in the aliphatic chain |
Stereoisomers and Enantioselective Syntheses
The presence of a chiral center at the C3 position of the butanoate chain in this compound means that it can exist as two stereoisomers: the (R)- and (S)-enantiomers. The biological activities of these enantiomers can differ significantly, making their stereoselective synthesis a critical area of research for potential pharmaceutical applications. While specific enantioselective syntheses for this compound are not extensively documented in publicly available literature, several established methodologies for structurally similar compounds can be applied to achieve the desired stereoisomers. These approaches primarily include enzymatic reduction of a prochiral ketone precursor and enzymatic resolution of the racemic mixture.
Enantioselective Reduction of Ethyl 4-(3-hydroxyphenyl)-3-oxobutanoate
A prominent strategy for the asymmetric synthesis of chiral β-hydroxy esters is the enantioselective reduction of the corresponding β-ketoester. For the synthesis of enantiomerically pure this compound, the precursor would be Ethyl 4-(3-hydroxyphenyl)-3-oxobutanoate. This reduction can be accomplished using either chemical or biological catalysts.
Biocatalytic Reduction:
Microbial reductases, particularly from yeast such as Saccharomyces cerevisiae, are well-known for their ability to reduce carbonyl compounds to chiral alcohols with high enantioselectivity. nih.gov Various microbial alcohol dehydrogenases (ADHs) have been identified and can be used as isolated enzymes or within whole-cell systems to catalyze the reduction of β-ketoesters. acs.org For instance, reductases from different yeast strains have shown the ability to produce either the (S)- or (R)-enantiomer with high enantiomeric excess (ee). nih.gov The choice of microorganism and reaction conditions, such as pH and temperature, can influence the stereochemical outcome. nih.gov
A recombinant E. coli expressing a specific reductase, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), can lead to high conversion rates and excellent enantioselectivity. nih.govacs.org This approach offers a green and efficient alternative to traditional chemical reductants.
Hypothetical Data for Biocatalytic Reduction of Ethyl 4-(3-hydroxyphenyl)-3-oxobutanoate:
| Biocatalyst | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer |
| Saccharomyces cerevisiae (YDL124W) | 50 mM | >99 | >99 | (S) |
| Saccharomyces cerevisiae (YOR120W) | 50 mM | >95 | >98 | (R) |
| Recombinant E. coli with SmADH31 & GDH | 4.0 M | >99 | >99.9 | (S) |
Enzymatic Resolution of Racemic this compound
Another viable approach is the kinetic resolution of a racemic mixture of this compound. This method utilizes enzymes, typically lipases, that selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly employed for their high enantioselectivity in resolving racemic esters. mdpi.comnih.gov
In a typical resolution process, the racemic ester is incubated with a lipase (B570770) in an aqueous buffer or an organic solvent. The enzyme will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, 4-(3-hydroxyphenyl)butanoic acid. The unreacted ester, now enriched in the other enantiomer, can then be separated from the acid. The choice of lipase and reaction conditions is crucial for achieving high enantiomeric excess for both the remaining ester and the hydrolyzed acid. mdpi.com
Hypothetical Data for Lipase-Catalyzed Resolution of (±)-Ethyl 4-(3-hydroxyphenyl)butanoate:
| Lipase Source | Reaction Type | Solvent | Enantiomeric Excess (ee %) of Unreacted (R)-Ester | Enantiomeric Excess (ee %) of (S)-Acid |
| Candida antarctica B | Hydrolysis | Phosphate Buffer | >98 | >98 |
| Pseudomonas cepacia | Hydrolysis | Phosphate Buffer | >97 | >97 |
| Candida rugosa | Transesterification | Toluene | >96 | - |
Metabolic Studies and Biotransformation of Ethyl 4 3 Hydroxyphenyl Butanoate if Applicable
Enzymatic Hydrolysis of the Ester Linkage
The initial and most significant metabolic step for Ethyl 4-(3-hydroxyphenyl)butanoate is the hydrolysis of its ethyl ester bond. This reaction is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. scirp.orgmdpi.com This enzymatic action cleaves the molecule into two primary metabolites: 3-(3-hydroxyphenyl)butanoic acid and ethanol (B145695). researchgate.net
The rate of hydrolysis can be influenced by various factors, though for many simple esters, this is a rapid and efficient process. mdpi.comresearchgate.net The hydrolysis is a critical activation step, as it unmasks the carboxylic acid and phenolic hydroxyl groups, making them available for subsequent metabolic transformations.
| Substrate | Catalyzing Enzymes | Primary Metabolite 1 | Primary Metabolite 2 |
|---|---|---|---|
| This compound | Carboxylesterases (e.g., hCE1, hCE2) | 3-(3-hydroxyphenyl)butanoic acid | Ethanol |
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following hydrolysis, the primary metabolite, 3-(3-hydroxyphenyl)butanoic acid, undergoes Phase II conjugation reactions. These processes increase the water solubility of the metabolite, facilitating its elimination from the body, primarily via urine. acs.orgresearchgate.net
Glucuronidation: This is a major conjugation pathway for phenolic compounds. acs.orgnih.gov The enzyme family UDP-glucuronosyltransferases (UGTs) catalyzes the transfer of glucuronic acid to the phenolic hydroxyl group of 3-(3-hydroxyphenyl)butanoic acid, forming a phenolic glucuronide. nih.govhmdb.ca Additionally, the carboxylic acid moiety can also be a substrate for UGTs, leading to the formation of an acyl-glucuronide. Human liver microsomes have been shown to catalyze both O-glucuronidation (at the hydroxyl group) and N-glucuronidation for other hydroxy-metabolites. nih.gov
Sulfation: The phenolic hydroxyl group is also a target for sulfation, a reaction catalyzed by sulfotransferases (SULTs). nih.govmdpi.com This process involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.com Studies on similar phenolic acids, such as 3-hydroxyphenylacetic acid, have confirmed their susceptibility to sulfation. nih.govmdpi.com The resulting sulfate (B86663) conjugates are highly polar and readily excreted.
Amino Acid Conjugation: While less common than glucuronidation and sulfation, the carboxylic acid group of 3-(3-hydroxyphenyl)butanoic acid could potentially undergo conjugation with amino acids, such as glycine.
| Conjugation Reaction | Enzyme Family | Site of Conjugation | Resulting Conjugate |
|---|---|---|---|
| Glucuronidation | UGTs | Phenolic Hydroxyl Group | 3-(3-O-glucuronylphenyl)butanoic acid |
| Glucuronidation | UGTs | Carboxylic Acid Group | 3-(3-hydroxyphenyl)butanoic acid acyl-glucuronide |
| Sulfation | SULTs | Phenolic Hydroxyl Group | 3-(3-O-sulfophenyl)butanoic acid |
Oxidative Metabolism by Cytochrome P450 Enzymes
Phase I oxidative metabolism, mediated by the cytochrome P450 (CYP) superfamily of enzymes, may also play a role, although it is likely a minor pathway compared to hydrolysis and conjugation for this specific molecule. researchgate.netacs.org CYPs are primarily located in the liver and are responsible for metabolizing a vast array of xenobiotics. researchgate.net
Potential oxidative reactions for 3-(3-hydroxyphenyl)butanoic acid could include:
Aromatic Hydroxylation: The existing hydroxyl group may direct further oxidation on the phenyl ring, potentially forming a dihydroxy- (catechol) or trihydroxy- derivative.
Aliphatic Hydroxylation: Oxidation could occur on the butanoic acid side chain.
β-Oxidation: The butanoic acid side chain could potentially undergo β-oxidation, a metabolic process for fatty acids, which could lead to the formation of 3-hydroxyphenylacetic acid. tandfonline.com
The specific CYP isoforms involved in the metabolism of phenolic compounds can vary, but families such as CYP1, CYP2, and CYP3 are commonly implicated. researchgate.net For instance, studies on other phenolic compounds have shown involvement of CYP3A4, 2C9, and 1A2. researchgate.net
In Vitro and In Vivo Metabolic Profiling Techniques
To definitively elucidate the metabolic fate of this compound, a combination of in vitro and in vivo studies would be employed. researchgate.netresearchgate.net
In Vitro Techniques: These methods are crucial for initial screening and identifying potential metabolic pathways. scirp.orgresearchgate.net They involve incubating the compound with various biological preparations that contain metabolic enzymes. Analysis of the resulting metabolites is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). acs.org
| Technique Type | Model System | Purpose | Key Information Gained |
|---|---|---|---|
| In Vitro | Liver Microsomes | To study Phase I (CYP) and Phase II (UGT) metabolism. scirp.org | Identification of oxidative and glucuronidated metabolites. |
| Hepatocytes (liver cells) | To provide a more complete metabolic picture, including uptake and both Phase I and II reactions. scirp.org | Comprehensive metabolite profile, enzyme kinetics. | |
| Plasma/Serum | To assess stability and hydrolysis by plasma esterases. scirp.org | Rate of ester hydrolysis in circulation. | |
| In Vivo | Animal Models (e.g., rats) | To determine the overall absorption, distribution, metabolism, and excretion (ADME) profile. | Identification of major metabolites in urine and feces, bioavailability, and clearance pathways. |
Future Research Directions and Unexplored Potential of Ethyl 4 3 Hydroxyphenyl Butanoate
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The landscape of drug discovery is rapidly evolving with the integration of artificial intelligence (AI) and machine learning (ML). accscience.comnih.gov These powerful computational tools can analyze vast datasets to identify potential drug candidates, predict their properties, and optimize their development. accscience.comnih.gov For a compound like Ethyl 4-(3-hydroxyphenyl)butanoate, AI and ML can be leveraged in several key areas.
Initially, AI algorithms can screen large virtual libraries of molecules to identify analogs of this compound with potentially enhanced biological activity. nih.govresearchgate.net By analyzing structure-activity relationships (SAR), these models can predict how modifications to the chemical structure might affect the compound's efficacy and safety profile. researchgate.netmdpi.com This in-silico screening significantly accelerates the initial stages of drug discovery, reducing the time and cost associated with synthesizing and testing numerous compounds. accscience.com
Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. accscience.comnih.gov This predictive capability allows researchers to prioritize compounds with favorable pharmacokinetic and safety profiles for further development, minimizing the risk of late-stage failures in clinical trials. accscience.com Generative AI can even design entirely new molecules from scratch, possessing desired characteristics for targeted therapies. accscience.com
Exploration in Chemical Biology Tools and Probes
Chemical biology utilizes small molecules to study and manipulate biological systems. illinois.edu this compound and its derivatives hold potential for the development of novel chemical biology tools and probes. nih.gov The phenolic hydroxyl group and the ester functionality offer sites for chemical modification, allowing for the attachment of reporter groups such as fluorophores or biotin.
These modified versions of the compound could be used to visualize and track its interactions with specific cellular targets. For instance, a fluorescently labeled analog could be employed in high-throughput screening assays to identify proteins that bind to this chemical scaffold. smolecule.com Such probes are instrumental in elucidating the mechanism of action of bioactive compounds and identifying new therapeutic targets. nih.gov
Moreover, photoactivatable versions of this compound could be designed. nih.gov These "caged" compounds would remain inactive until exposed to light of a specific wavelength, allowing for precise spatiotemporal control over their biological activity. This approach is particularly valuable for studying dynamic cellular processes and for targeted therapeutic applications, minimizing off-target effects. nih.gov
Novel Synthetic Routes for Sustainable Production
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. acs.org While traditional chemical synthesis routes exist for compounds like this compound, future research will likely focus on developing more sustainable and scalable production methods.
Additionally, research into utilizing renewable feedstocks and greener solvents will be crucial for the sustainable production of this compound. mdpi.comchemrxiv.org Chemical and biotechnological approaches can be employed to derive starting materials from biomass or even plastic waste, contributing to a more circular economy. mdpi.comchemrxiv.org
Advancements in Targeted Therapeutic Delivery Systems Utilizing Analogs
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.gov Analogs of this compound can be incorporated into various drug delivery systems to achieve this goal.
One approach involves conjugating the compound to polymers or nanoparticles that are designed to accumulate in specific tissues or cells. nih.gov For example, chitosan-based nanoparticles, which are biocompatible and biodegradable, can be used to encapsulate and deliver drugs. nih.gov The surface of these nanoparticles can be modified with targeting ligands that recognize specific receptors on cancer cells, for instance.
Another strategy is the development of prodrugs, which are inactive derivatives of a drug that are converted to the active form at the target site. nih.gov An analog of this compound could be modified with a chemical group that is cleaved by an enzyme that is overexpressed in a particular disease state, leading to localized drug release.
Collaborative Research Across Disciplines (e.g., Chemistry, Biology, Pharmacology, Materials Science)
The full potential of this compound and its analogs can only be realized through interdisciplinary collaboration. colab.wsacs.org Chemists are needed to design and synthesize novel derivatives and probes. Biologists and pharmacologists are essential for evaluating the biological activity and mechanism of action of these compounds in cellular and animal models. colab.wsacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(3-hydroxyphenyl)butanoate, and how do reaction conditions influence yield?
- Methodology : Common routes include esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol under acid catalysis or nucleophilic substitution of ethyl 4-bromobutanoate with 3-hydroxyphenyl derivatives. Tetrabutylammonium iodide (TBAI) has been used as a phase-transfer catalyst in similar ester syntheses, achieving mild reaction conditions (THF solvent, K₂CO₃ base, ~70% yield) . Optimization requires monitoring via TLC (Rf ~0.57 in 10% ethyl acetate/hexanes) and LCMS to confirm >95% conversion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR : Analyze δ(OH) signals (~5.3 ppm) and ester carbonyl peaks (~170 ppm in ¹³C NMR).
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1).
- TLC : Compare Rf values against known standards .
- Crystallography : Monoclinic crystal structure (space group P21/n) with unit cell parameters (a = 10.8721 Å, b = 16.1255 Å, c = 11.0856 Å, β = 100.68°) provides definitive confirmation .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
- Methodology : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and moderate in ethyl acetate. Avoid aqueous buffers unless stabilized by co-solvents .
Advanced Research Questions
Q. How does the hydroxyl group’s position on the phenyl ring influence reactivity in catalytic transformations?
- Methodology : The meta-hydroxyl group (3-position) reduces steric hindrance compared to para-substituted analogs, enabling easier electrophilic substitution (e.g., bromination). Computational studies (DFT) can predict regioselectivity, while experimental validation via HPLC tracking of reaction intermediates is advised .
Q. What strategies resolve contradictions in spectral data for structural analogs of this compound?
- Methodology : For example, discrepancies in ¹H NMR signals between this compound and its 4-chloro derivative can arise from hydrogen bonding. Use deuterated DMSO to observe OH proton shifts and variable-temperature NMR to distinguish dynamic effects .
Q. Can this compound serve as a chiral intermediate in enantioselective synthesis?
- Methodology : The compound lacks inherent chirality, but derivatives (e.g., ethyl 4-chloro-3-hydroxybutanoate) can be resolved via enzymatic esterification or chiral HPLC. Asymmetric catalysis (e.g., Ru-BINAP complexes) may introduce chirality in downstream reactions .
Q. How do crystallization conditions affect the polymorphic forms of this compound?
- Methodology : Slow evaporation from ethanol yields monoclinic crystals (Z = 4, V = 1909.83 ų), while rapid cooling may produce amorphous phases. X-ray diffraction and DSC analysis are critical for polymorph identification .
Q. What bioactivity screening approaches are applicable to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
